5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a sulfur-containing thiol group at position 2. Key structural features include:
- 2-Furylmethyl group at position 4: A furan-derived substituent that may influence lipophilicity and π-π stacking interactions.
The ethylsulfonyl group likely improves metabolic stability compared to non-sulfonylated analogs, while the furylmethyl moiety may modulate target selectivity .
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQGBYXJYXVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Scientific Research Applications
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Position 4 Modifications: The 2-furylmethyl group in the target compound distinguishes it from benzyl (e.g., 4-methylbenzyl in ) and Schiff base-linked analogs (e.g., allylidene amino in ). The furan ring may enhance solubility compared to purely aromatic substituents.
- Position 5 Modifications : The ethylsulfonyl-piperidine group provides stronger electron-withdrawing effects compared to methylpiperidine () or heteroaromatic groups (e.g., pyridinyl in ).
Physicochemical Properties
Discussion:
- The 3-methylpiperidine analog () lacks the sulfonyl group, resulting in lower molecular weight and altered pharmacokinetics.
Biological Activity
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₂₀N₄O₃S₂
- Molecular Weight : 356.46 g/mol
- CAS Number : 932806-99-0
- MDL Number : MFCD08569903
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown effectiveness against various cancer cell lines. A study reported that certain triazolethione derivatives had IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . While specific data on this compound is limited, its structural similarities suggest potential anticancer activity.
Antimicrobial Activity
Compounds with a triazole structure often display antimicrobial properties. The biological activity of various triazole derivatives has been evaluated against pathogenic bacteria and fungi. Notably, certain triazole derivatives have demonstrated comparable bactericidal activity to standard antibiotics like streptomycin . Although specific studies on the compound are scarce, it is reasonable to hypothesize similar antimicrobial potential based on its chemical structure.
Anti-inflammatory and Antioxidant Effects
Triazoles are also known for their anti-inflammatory and antioxidant activities. These properties are crucial in developing treatments for chronic inflammatory diseases and oxidative stress-related conditions. Some studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of certain triazoles. They may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Compounds that inhibit AChE can potentially enhance cognitive function by increasing acetylcholine levels in the brain .
Study 1: Triazole Derivatives Against Cancer
A comprehensive study evaluated various triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted biological activity. For example, a derivative with an ethylsulfonyl group showed enhanced cytotoxicity against breast cancer cells compared to other analogs .
Study 2: Antimicrobial Efficacy of Triazoles
In a comparative analysis of several triazole derivatives, researchers found that some exhibited potent antibacterial effects against strains resistant to conventional antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Study 3: Neuroprotective Effects of Triazoles
Research focused on the neuroprotective properties of triazoles found that specific derivatives could effectively inhibit AChE activity. This suggests a potential therapeutic role in treating neurodegenerative diseases .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole core formation | Hydrazine + carbonyl compound, reflux in ethanol | 70–85% | |
| Alkylation | Alkyl halide, NaOH/MeOH, 60°C, 4h | 60–75% |
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2/1), and respiratory hazards. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Protocols:
Advanced: How can reaction conditions be optimized for alkylation of the triazole-thiol moiety?
Methodological Answer:
Alkylation efficiency depends on:
- Base Selection: NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) improves nucleophilicity of the thiol group.
- Temperature Control: Moderate heating (50–70°C) minimizes side reactions like oxidation to disulfides.
- Stoichiometry: A 1.1:1 molar ratio of alkyl halide to triazole intermediate ensures complete substitution without excess reagent .
Example Optimization:
Using 1.05 equiv of iodoethane in DMF at 60°C for 6h increased yield from 60% to 78% while reducing disulfide byproducts .
Advanced: What computational methods predict the biological activity of this derivative?
Methodological Answer:
In silico strategies include:
- Molecular Docking: Software like AutoDock Vina assesses binding affinity to target proteins (e.g., fungal CYP51 for antifungal studies). Parameters:
- ADME Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability). Critical parameters:
Q. Table 2: Predicted ADME Properties
| Property | Value | Relevance |
|---|---|---|
| logP | 2.3 | Optimal for membrane permeability |
| TPSA | 95 Ų | Moderate solubility, limited CNS activity |
| H-bond acceptors | 6 | Compliant with Lipinski’s rules |
Advanced: How do structural modifications (e.g., sulfonyl groups) influence bioactivity?
Methodological Answer:
The ethylsulfonyl group enhances:
- Metabolic Stability: Sulfone groups resist oxidative degradation compared to thioethers.
- Target Affinity: Polar sulfonyl moieties improve hydrogen bonding with enzyme active sites (e.g., α-glucosidase inhibitors) .
Case Study:
Replacing the ethylsulfonyl group with methylsulfonyl increased antifungal activity (IC₅₀ from 12 µM to 8 µM) due to stronger hydrophobic interactions .
Advanced: How are spectroscopic techniques used to resolve data contradictions in structural elucidation?
Methodological Answer:
Discrepancies in NMR/IR data can arise from tautomerism (e.g., thiol ↔ thione). Resolution strategies:
- Variable Temperature NMR: Identifies tautomeric equilibria by observing peak splitting at low temperatures.
- 2D-COSY/HMBC: Confirms coupling between thiol protons and adjacent carbons .
Example: A ¹H-NMR peak at δ 13.5 ppm (thiol) shifted to δ 3.8 ppm upon alkylation, confirming successful substitution .
Advanced: What industrial-scale challenges exist for synthesizing this compound?
Methodological Answer:
While not explicitly commercial, scalability issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
